molecular formula C8H8N2O2S B1517940 3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1155610-54-0

3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B1517940
M. Wt: 196.23 g/mol
InChI Key: IHIQFJGZEZXVNG-UHFFFAOYSA-N
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Description

“3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of thienopyrimidines involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with formic acid produces thienopyrimidin-4-ones . Other synthetic methods involve the use of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .


Chemical Reactions Analysis

The chemical reactions involving thienopyrimidines are diverse. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid produces thienopyrimidin-4-ones . Other reactions involve the use of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .

Scientific Research Applications

  • Synthesis Techniques and Chemical Properties :

    • A one-step synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones, which are important pharmacophores, was developed. This method is characterized by its step economy, reduced catalyst loading, and easy purification (Shi et al., 2018).
    • Another synthesis approach involves the creation of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis, showing selectivity for high-affinity folate receptors (Deng et al., 2009).
  • Antimicrobial Activity :

    • Thieno[2,3-d]pyrimidin-4-one demonstrated antimicrobial activity against various bacteria and fungi, including Escherichia coli and Staphylococcus aureus (R. et al., 2016).
    • New derivatives of thieno[2,3-d]pyrimidin-4-one were synthesized and showed varying levels of antibacterial and antifungal effects, with some compounds exhibiting inhibitory effects similar or superior to the reference drug Tetracycline (Gaber et al., 2010).
  • Biological Activity and Potential Therapeutic Applications :

    • Thieno[3,2-d]pyrimidinones and related compounds were studied for their biological activity as 17β-hydroxysteroid dehydrogenase type 2 inhibitors, revealing some compounds with moderate activity (Perspicace et al., 2013).
    • Novel analogs of thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized as selective inhibitors of cancer cell growth, with some compounds showing potent anti-proliferative effects and no toxicity to normal human liver cells (Zhang et al., 2019).
  • Structural Analysis and Crystallography :

    • The crystal structure of related compounds, such as pyrido[1,2-a]pyrimidin-4-one derivatives, was determined, revealing insights into their molecular interactions and potential applications in drug design (Liu et al., 2006).

Future Directions

Thienopyrimidines have shown potential in various therapeutic areas, including antiviral, antimicrobial, and antitumor activities . Therefore, the future directions could involve further exploration of the therapeutic potential of “3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” and its derivatives.

properties

IUPAC Name

3-(2-hydroxyethyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c11-3-2-10-5-9-6-1-4-13-7(6)8(10)12/h1,4-5,11H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIQFJGZEZXVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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